1-isopropylcyclohexyl Methacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

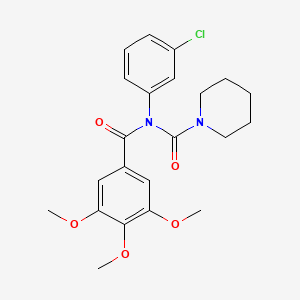

1-Isopropylcyclohexyl Methacrylate is primarily used as a photoresist monomer . Its primary targets are the polymers in the photoresist, where it contributes to the formation of the polymer matrix.

Mode of Action

The compound interacts with its targets through a process known as polymerization. In this process, individual molecules of this compound (monomers) chemically bond together to form a larger, more complex structure known as a polymer . This polymerization process is initiated by exposure to light, which is why this compound is used as a photoresist monomer.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization pathway. When the compound is exposed to light, it initiates a chain reaction that results in the formation of a polymer. This polymer then forms a protective layer on the surface of the material, which can be patterned to create microscale and nanoscale structures .

Pharmacokinetics

It’s important to note that the compound is a liquid at room temperature and has a predicted boiling point of 2607±90 °C . It’s also predicted to have a density of 0.93±0.1 g/cm3 .

Result of Action

The primary result of this compound’s action is the formation of a polymer matrix. This matrix forms a protective layer on the surface of the material, which can be patterned to create microscale and nanoscale structures. This is particularly useful in the production of semiconductors and other microelectronics .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. Light is the most critical factor, as it initiates the polymerization process. Temperature is also important, as it can affect the rate of polymerization and the properties of the resulting polymer . The compound is typically stored at 2-8℃ to maintain its stability .

Méthodes De Préparation

The synthesis of 1-Isopropylcyclohexyl Methacrylate involves several steps:

Initial Preparation: 23.5 g of lithium granules and 100 g of diethyl ether are placed in a three-necked flask under dry nitrogen protection.

Formation of Preliminary Liquid I: 276.1 g of bromoisopropane, 100 g of cyclohexanone, and 500 g of diethyl ether are mixed and added dropwise to the lithium granules, initiating a reaction that raises the internal temperature to 50°C.

Addition of Triethylamine and Phenothiazine: 154.6 g of triethylamine and 10 g of phenothiazine are added to the mixture.

Formation of Preliminary Liquid II: 105.3 g of methyl methacrylate and 100 g of diethyl ether are mixed and added dropwise to the reaction system, maintaining the temperature below 50°C.

Completion and Extraction: After the reaction is complete, the mixture is cooled, poured into ice water, and extracted with diethyl ether.

Analyse Des Réactions Chimiques

1-Isopropylcyclohexyl Methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymers used in photoresist applications.

Substitution Reactions: It can undergo substitution reactions with common reagents like bromine and chlorine under specific conditions.

Oxidation and Reduction: It can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Applications De Recherche Scientifique

1-Isopropylcyclohexyl Methacrylate has several scientific research applications:

Comparaison Avec Des Composés Similaires

1-Isopropylcyclohexyl Methacrylate is unique compared to other methacrylate compounds due to its specific structure and properties. Similar compounds include:

1-Ethylcyclohexyl Methacrylate: Similar in structure but with an ethyl group instead of an isopropyl group.

Cyclohexyl Methacrylate: Lacks the isopropyl group, resulting in different chemical properties.

2-Methyl-2-propenoic acid 1-(1-methylethyl)cyclohexyl ester: Another similar compound with slight variations in its molecular structure.

These comparisons highlight the unique properties and applications of this compound in various fields.

Propriétés

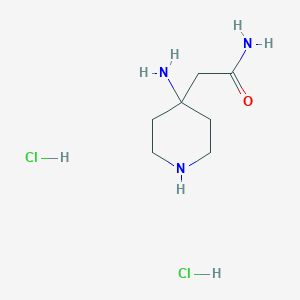

IUPAC Name |

(1-propan-2-ylcyclohexyl) 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-10(2)12(14)15-13(11(3)4)8-6-5-7-9-13/h11H,1,5-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSLFWBFCGYUIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCCC1)OC(=O)C(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide](/img/structure/B2974493.png)

![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)

![N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2974496.png)

![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974498.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2974499.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)

![4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2974505.png)

![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)

![4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2974512.png)